(R)-2-Ethylpyrrolidine hydrochloride
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Overview
Description
®-2-Ethylpyrrolidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its applications in asymmetric synthesis and as a building block in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethylpyrrolidine hydrochloride typically involves the enantioselective reduction of 2-ethylpyrrole. One common method is the catalytic hydrogenation of 2-ethylpyrrole using a chiral catalyst under mild conditions. The reaction is carried out in the presence of hydrogen gas at a controlled temperature and pressure to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-Ethylpyrrolidine hydrochloride often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts allows for efficient and scalable production. The final product is then purified through crystallization or distillation to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of ®-2-Ethylpyrrolidine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-Ethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: It serves as a precursor in the synthesis of biologically active molecules and natural products.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is employed in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. Its chiral nature allows it to interact selectively with other chiral molecules, enhancing the enantioselectivity of reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Ethylpyrrolidine hydrochloride: The enantiomer of ®-2-Ethylpyrrolidine hydrochloride.
2-Methylpyrrolidine hydrochloride: A similar compound with a methyl group instead of an ethyl group.
2-Propylpyrrolidine hydrochloride: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
®-2-Ethylpyrrolidine hydrochloride is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis and chiral recognition. Its ability to act as a chiral auxiliary and its high enantioselectivity make it a valuable compound in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
(2R)-2-ethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNCADZJRBHOFP-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738866 |
Source
|
Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460748-80-5 |
Source
|
Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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